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Compound of Interest

Compound Name: cyclohex-2-ene-1-carbonitrile

Cat. No.: B079223

An Introduction to a Versatile Cyclohexene Derivative

Cyclohex-2-ene-1-carbonitrile, a member of the unsaturated cyclohexanecarbonitrile family,
presents a unique structural motif of interest in synthetic chemistry. Its chemical formula is
C7H9N, with a molecular weight of approximately 107.15 g/mol .[1] The molecule features a six-
membered carbon ring containing a double bond and a nitrile functional group. This
combination of an alkene and a nitrile group on a cyclic backbone makes it a potentially
valuable building block for the synthesis of more complex molecules.

Structural Formula

The structural formula for cyclohex-2-ene-1-carbonitrile is presented below:
Chemical Structure:

IUPAC Name: cyclohex-2-ene-1-carbonitrile[1] CAS Number: 13048-17-4[1] Molecular
Formula: C7HoN[1] InChl Key: SHQBSKNMMFNYGZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of cyclohex-2-ene-1-carbonitrile is
provided in the table below. It is important to note that comprehensive experimental data for
this specific compound is limited in publicly available literature.
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Property Value Reference
Molecular Weight 107.15 g/mol [1]
Boiling Point 200.9 °C at 760 mmHg [2]
Density 0.94 g/cm?3 [2]
Flash Point 65.8 °C [2]
Water Solubility Sparingly soluble [3]

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for cyclohex-2-ene-1-carbonitrile is not
readily available in the public domain. However, based on the structure, the following
characteristic spectral features can be anticipated:

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aliphatic
protons. The exact chemical shifts and coupling constants would require experimental
determination.

13C NMR Spectroscopy

The carbon NMR spectrum will exhibit characteristic peaks for the nitrile carbon, the two sp2
hybridized carbons of the double bond, and the four sp® hybridized carbons of the cyclohexene
ring. Based on related structures, the nitrile carbon is expected to appear in the range of 115-
125 ppm. The alkene carbons would likely resonate between 120 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
Key expected absorption bands include:
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Functional Group Expected Wavenumber (cm—?)
C=N (Nitrile) ~2250 - 2200 (weak to medium)
C=C (Alkene) ~1680 - 1620 (variable)

=C-H (Vinyl) ~3100 - 3000

C-H (Aliphatic) ~3000 - 2850

A vapor phase IR spectrum is noted to be available on SpectraBase.[1]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M*) would be expected at an m/z of
approximately 107. The fragmentation pattern would likely involve the loss of small neutral
molecules or radicals, such as HCN, providing further structural information. A GC-MS
spectrum is noted to be available on SpectraBase.[1]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of cyclohex-2-ene-1-carbonitrile
are scarce in the literature. However, a plausible synthetic route involves the allylic cyanation of
a suitable cyclohexene precursor. One potential starting material is 3-bromocyclohexene.

lllustrative Synthesis Workflow: Synthesis of 3-
Bromocyclohexene (Precursor)

A common method for the synthesis of 3-bromocyclohexene is the allylic bromination of
cyclohexene using N-bromosuccinimide (NBS) with a radical initiator.[4][5]
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Fig. 1: General workflow for the synthesis of 3-bromocyclohexene.

Detailed Protocol for 3-Bromocyclohexene Synthesis:

 In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene and N-
bromosuccinimide in a suitable solvent such as carbon tetrachloride.[4][5]

e Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).[4][5]
o Heat the reaction mixture to reflux for several hours.[4]
 After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

» Wash the filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate
solution, and brine.[4]
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e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by vacuum distillation to yield 3-bromocyclohexene.[5]

The subsequent conversion of 3-bromocyclohexene to cyclohex-2-ene-1-carbonitrile would
likely involve a nucleophilic substitution reaction with a cyanide salt. However, a specific and
detailed protocol for this transformation is not readily available.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity of
cyclohex-2-ene-1-carbonitrile. While some studies have explored the biological effects of
other cyclohexene derivatives and nitrile-containing compounds, these findings cannot be
directly extrapolated to the target molecule.[6][7]

For instance, some a,B-unsaturated carbonyl-based cyclohexanone derivatives have been
investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential
applications in neurodegenerative diseases.[6] Additionally, various natural products containing
a nitrile group have demonstrated a wide range of biological activities, including cytotoxic,
antimicrobial, and antiprotozoal effects.[7] The nitrile group can be a key pharmacophore,
potentially improving metabolic stability and binding affinity to biological targets.[8]

However, without specific experimental data on cyclohex-2-ene-1-carbonitrile, it is not
possible to construct a diagram of a signaling pathway or to detail its mechanism of action in a
biological context. Further research is required to elucidate any potential pharmacological or
toxicological properties of this compound.

Conclusion

Cyclohex-2-ene-1-carbonitrile is a structurally interesting molecule with potential applications
in organic synthesis. This guide has summarized the available information on its structure,
physicochemical properties, and anticipated spectroscopic features. The lack of detailed
experimental protocols for its synthesis and the absence of data on its biological activity
represent significant knowledge gaps. Further research is warranted to fully characterize this
compound and to explore its potential utility in medicinal chemistry and other scientific
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disciplines. Researchers interested in this molecule should consider de novo synthesis and a
comprehensive evaluation of its biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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